Trimethyl((4-nitrophenyl)ethynyl)silane

概要

説明

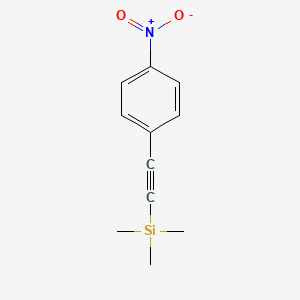

Trimethyl((4-nitrophenyl)ethynyl)silane is an organosilicon compound with the molecular formula C11H13NO2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-nitrophenyl group.

準備方法

Synthetic Routes and Reaction Conditions

Trimethyl((4-nitrophenyl)ethynyl)silane can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-iodonitrobenzene with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in a solvent such as dry DMF (dimethylformamide). The reaction is typically carried out under an inert atmosphere at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

化学反応の分析

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Oxidation: Nitro-to-Amine Reduction

The nitro group undergoes catalytic hydrogenation to form an amino derivative.

-

Reagents/Conditions : Pd/C (10% wt) under H₂ (1 atm) in ethanol at 25°C for 6 hours .

-

Mechanism : Sequential electron transfer and protonation steps mediated by the catalyst .

Substitution: Desilylation

The trimethylsilyl (TMS) group is cleaved under mild basic conditions.

Cross-Coupling Reactions

The ethynyl group engages in Sonogashira and related couplings.

-

Example Reaction :

Reactant: 4-Iodonitrobenzene + Trimethylsilylacetylene

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

Solvent : Dry DMF, 25°C, N₂ atmosphere .

Yield : 69% .

Reaction Optimization Table

Mechanistic Insights

-

Nitro Group : Enhanges electrophilicity of the aryl ring, facilitating nucleophilic attack on the ethynyl group .

-

TMS Group : Acts as a protecting agent, preventing undesired alkyne polymerization during synthesis .

Analogous Compounds

Unique Advantages

科学的研究の応用

Organic Synthesis

Trimethyl((4-nitrophenyl)ethynyl)silane serves as a crucial building block in organic synthesis, particularly for creating complex aromatic compounds. Its reactivity facilitates:

- Coupling Reactions : Engaging in cross-coupling reactions to form more intricate molecular structures.

- Substitution Reactions : Allowing for the replacement of the trimethylsilyl group with other functional groups, enhancing molecular diversity.

Medicinal Chemistry

The compound has been investigated for its potential applications in drug development:

- Bioactive Molecules : It can be a precursor for synthesizing pharmacologically active compounds.

- Drug Delivery Systems : Its ability to form stable bonds with biological molecules positions it as a candidate for enhancing biocompatibility in medical devices.

Materials Science

This compound is utilized in the production of advanced materials:

- Polymers and Composites : It contributes to the development of novel polymers with enhanced properties.

- Semiconductors : The compound's unique electronic properties make it suitable for semiconductor applications.

Biological Applications

Research indicates that this silane can modify surfaces of biomaterials, which is significant for:

- Enhancing Biocompatibility : Improving the interaction between materials and biological systems.

- Development of Probes : Potential use in biological studies to track and analyze cellular processes.

Case Study 1: Organic Synthesis Applications

A study published in Advanced Synthesis & Catalysis demonstrated that this compound could effectively participate in metal-free azide–alkyne cycloadditions, showcasing its utility in synthesizing complex organic structures without the need for metal catalysts .

Case Study 2: Drug Development Potential

Research highlighted in Organic Letters illustrated the compound's role as a precursor for developing new bioactive agents, emphasizing its potential impact on pharmaceutical applications .

Case Study 3: Material Science Innovations

Recent investigations into polymer composites have shown that incorporating this compound enhances mechanical properties and thermal stability, making it suitable for advanced material applications .

作用機序

The mechanism of action of Trimethyl((4-nitrophenyl)ethynyl)silane is largely dependent on the specific reactions it undergoes. For example, in coupling reactions, the ethynyl group acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

類似化合物との比較

Similar Compounds

Ethynyltrimethylsilane: Similar structure but lacks the nitro group.

4-Nitrophenylacetylene: Similar structure but lacks the trimethylsilyl group.

Trimethylsilylacetylene: Similar structure but lacks the nitrophenyl group

Uniqueness

Trimethyl((4-nitrophenyl)ethynyl)silane is unique due to the presence of both the trimethylsilyl and nitrophenyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

生物活性

Overview

Trimethyl((4-nitrophenyl)ethynyl)silane, an organosilicon compound with the molecular formula CHNOSi, is characterized by a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-nitrophenyl group. This unique structure imparts various biological activities and potential applications in medicinal chemistry and organic synthesis.

The compound is known for its reactivity, undergoing several types of chemical reactions:

- Oxidation : The nitro group can be reduced to an amino group, which may enhance biological activity.

- Substitution : The trimethylsilyl group can be replaced by other functional groups through desilylation.

- Coupling Reactions : Participates in cross-coupling reactions, such as Sonogashira coupling, to form complex molecules.

These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for developing bioactive compounds .

The biological activity of this compound is primarily associated with its ability to participate in biochemical pathways through its reactive functional groups. The nitro group can be converted into an amino group, which may interact with various biological macromolecules, potentially leading to therapeutic effects. Studies suggest that such transformations could enable the compound to act as a reactive intermediate in drug development .

Potential Applications

-

Medicinal Chemistry :

- Investigated for its potential in drug development due to its ability to form bioactive molecules.

- May serve as a precursor for pharmacologically active compounds.

-

Biological Probes :

- The compound's reactivity allows it to be used in the development of probes for biological studies, potentially aiding in the understanding of various biochemical processes .

- Material Science :

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

| Compound Name | Unique Features |

|---|---|

| Trimethyl((4-methoxyphenyl)ethynyl)silane | Contains a methoxy group instead of a nitro group |

| Trimethyl((4-fluorophenyl)ethynyl)silane | Fluorine substituent enhances electronic properties |

| Trimethyl((phenylethynyl)silane | Lacks electron-withdrawing groups; more stable |

This compound stands out due to the combination of an electron-withdrawing nitro group and silane functionality, which increases its reactivity and potential applications in synthesis and research .

特性

IUPAC Name |

trimethyl-[2-(4-nitrophenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPIXZAXKQWEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401669 | |

| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-38-8 | |

| Record name | Trimethyl[(4-nitrophenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。